molecular formula C28H22N2O2 B4086071 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one

3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one

Cat. No. B4086071
M. Wt: 418.5 g/mol
InChI Key: SRLYFUHGHCFSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one, also known as XMD8-92, is a synthetic small molecule that has been developed as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival, and is dysregulated in a variety of human diseases, including cancer, osteoporosis, and Alzheimer's disease.

Mechanism of Action

3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one works by inhibiting the Wnt/β-catenin signaling pathway, which is activated in many types of cancer and other diseases. This pathway is initiated by the binding of Wnt ligands to Frizzled receptors on the cell surface, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin interacts with transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival. 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one inhibits this pathway by binding to the protein tankyrase, which destabilizes β-catenin and promotes its degradation.
Biochemical and Physiological Effects
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one inhibits cell proliferation and induces apoptosis (programmed cell death) in tumor cells. It also inhibits the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. In osteoporosis, 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one increases bone formation by promoting the differentiation and activity of osteoblasts, which are the cells responsible for bone formation. It also inhibits the differentiation and activity of osteoclasts, which are the cells responsible for bone resorption. In Alzheimer's disease, 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one improves cognitive function by reducing amyloid beta accumulation and promoting the growth of new neurons in the brain.

Advantages and Limitations for Lab Experiments

3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. It is also highly specific for tankyrase and does not inhibit other enzymes or pathways. However, 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one has some limitations for lab experiments. It is not water-soluble and must be dissolved in a solvent such as DMSO, which can have toxic effects on cells and tissues. It also has poor bioavailability and must be administered at high doses to achieve therapeutic effects in vivo.

Future Directions

There are several future directions for research on 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one. One direction is to develop more potent and selective inhibitors of tankyrase that have better pharmacokinetic properties and fewer off-target effects. Another direction is to investigate the role of the Wnt/β-catenin signaling pathway in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. A third direction is to explore the use of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, to improve their efficacy and reduce their side effects. Overall, 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one has great potential as a therapeutic agent for a variety of human diseases, and further research is needed to fully realize its clinical potential.

Scientific Research Applications

3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one has been extensively studied in preclinical models of cancer, osteoporosis, and Alzheimer's disease. In cancer, 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one has been shown to inhibit the growth of a variety of tumor cell lines, including colon, breast, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In osteoporosis, 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one has been shown to increase bone formation and prevent bone loss in animal models. In Alzheimer's disease, 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one has been shown to improve cognitive function and reduce amyloid beta accumulation in mouse models.

properties

IUPAC Name

3-[bis(2-methyl-1H-indol-3-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2/c1-16-25(18-9-3-6-12-22(18)29-16)27(26-17(2)30-23-13-7-4-10-19(23)26)21-15-32-24-14-8-5-11-20(24)28(21)31/h3-15,27,29-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLYFUHGHCFSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=COC4=CC=CC=C4C3=O)C5=C(NC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one
Reactant of Route 2
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one
Reactant of Route 3
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one
Reactant of Route 6
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.